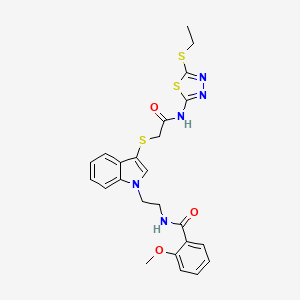![molecular formula C19H25N3O3 B2372802 4-(4-エトキシフェニル)-6-ペンチル-3,4,6,7-テトラヒドロ-1H-ピロロ[3,4-d]ピリミジン-2,5-ジオン CAS No. 941980-17-2](/img/structure/B2372802.png)
4-(4-エトキシフェニル)-6-ペンチル-3,4,6,7-テトラヒドロ-1H-ピロロ[3,4-d]ピリミジン-2,5-ジオン
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(4-ethoxyphenyl)-6-pentyl-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione: is a complex organic compound with potential applications in various scientific fields. This compound features a pyrrolopyrimidine core, which is a bicyclic structure containing nitrogen atoms, and is substituted with an ethoxyphenyl group and a pentyl chain.
科学的研究の応用
Chemistry: : It can be used as a building block for the synthesis of more complex molecules.
Biology: : It may serve as a ligand for biological receptors or enzymes, aiding in the study of biological processes.
Medicine: : It could be explored for its therapeutic properties, potentially leading to the development of new drugs.
Industry: : It might be used in the production of advanced materials or as a chemical intermediate in various industrial processes.
作用機序
Target of Action
It’s worth noting that similar compounds, such as indole derivatives, have been found to bind with high affinity to multiple receptors , which could suggest a similar behavior for this compound.
Mode of Action
Compounds with similar structures have been found to exhibit various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . This suggests that the compound could interact with its targets in a way that modulates these biological activities.
Biochemical Pathways
It’s worth noting that similar compounds, such as indole derivatives, have been found to affect a wide range of biological activities . This suggests that the compound could potentially affect multiple biochemical pathways, leading to various downstream effects.
Pharmacokinetics
Most of the synthesized compounds similar to this one were predicted to have good pharmacokinetics properties in a theoretical kinetic study .
Result of Action
Compounds with similar structures have shown promising activity against certain types of cells . This suggests that the compound could potentially have similar effects.
Action Environment
The synthesis of similar compounds has been conducted in environmentally friendly conditions , suggesting that the compound could potentially be stable under various environmental conditions.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multiple steps, starting with the construction of the pyrrolopyrimidine core. One common approach is to start with a suitable pyrimidine derivative and introduce the ethoxyphenyl and pentyl groups through a series of reactions, such as nucleophilic substitution and coupling reactions.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve large-scale chemical synthesis using reactors designed to handle the necessary reagents and conditions. The process would be optimized for yield, purity, and cost-effectiveness, ensuring that the compound can be produced in sufficient quantities for its intended applications.
化学反応の分析
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: : The ethoxyphenyl group can be oxidized to form a corresponding quinone derivative.
Reduction: : The compound can be reduced to remove oxygen atoms or add hydrogen atoms.
Substitution: : The pyrrolopyrimidine core can undergo substitution reactions, where functional groups are replaced by other atoms or groups.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) with a catalyst can be used.
Substitution: : Nucleophiles like amines or halides can be used in substitution reactions, often requiring a base or acid catalyst.
Major Products Formed
Oxidation: : Formation of quinone derivatives.
Reduction: : Formation of reduced pyrrolopyrimidine derivatives.
Substitution: : Formation of various substituted pyrrolopyrimidines.
類似化合物との比較
This compound is unique due to its specific structural features, such as the combination of the pyrrolopyrimidine core with the ethoxyphenyl and pentyl groups Similar compounds might include other substituted pyrrolopyrimidines or compounds with similar functional groups
List of Similar Compounds
4-(4-ethoxyphenyl)pyrimidine
6-pentylpyrimidine
3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine
特性
IUPAC Name |
4-(4-ethoxyphenyl)-6-pentyl-1,3,4,7-tetrahydropyrrolo[3,4-d]pyrimidine-2,5-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25N3O3/c1-3-5-6-11-22-12-15-16(18(22)23)17(21-19(24)20-15)13-7-9-14(10-8-13)25-4-2/h7-10,17H,3-6,11-12H2,1-2H3,(H2,20,21,24) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UCYFQLJGJQBZAY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCN1CC2=C(C1=O)C(NC(=O)N2)C3=CC=C(C=C3)OCC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25N3O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![2-{[11-(Hydroxymethyl)-5-(4-methoxyphenyl)-14-methyl-2-oxa-4,6,13-triazatricyclo[8.4.0.0^{3,8}]tetradeca-1(10),3(8),4,6,11,13-hexaen-7-yl]sulfanyl}-1-(morpholin-4-yl)ethan-1-one](/img/structure/B2372719.png)
![4-(3-Chlorophenyl)-5-methyl-2-[5-[2-(trifluoromethyl)phenyl]furan-2-yl]-1H-imidazole](/img/structure/B2372721.png)
![3-ETHYLBICYCLO[1.1.1]PENTAN-1-AMINE HCL](/img/structure/B2372723.png)
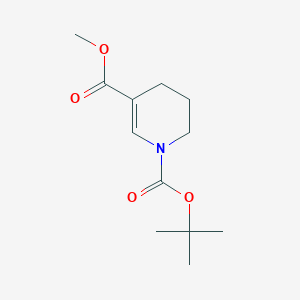
![5-Chloro-2-[4-(4,4-dimethyl-2,5-dioxoimidazolidin-1-yl)butoxy]benzaldehyde](/img/structure/B2372727.png)
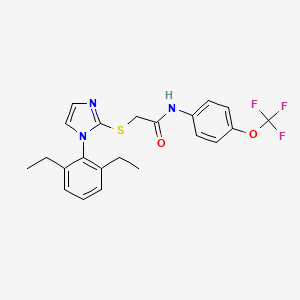

![2-[3-({[3-(Trifluoromethyl)pyridin-2-yl]oxy}methyl)piperidine-1-carbonyl]quinoxaline](/img/structure/B2372734.png)
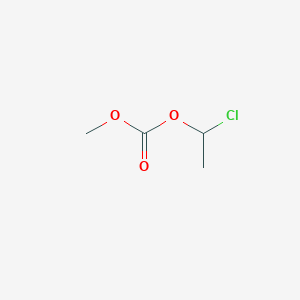
![4-(2-Thienyl)-2-(4-{[4-(trifluoromethyl)benzyl]oxy}phenyl)pyrimidine](/img/structure/B2372736.png)
![2,5-dichloro-N-(4,5-dimethylbenzo[d]thiazol-2-yl)-N-((tetrahydrofuran-2-yl)methyl)thiophene-3-carboxamide](/img/structure/B2372738.png)
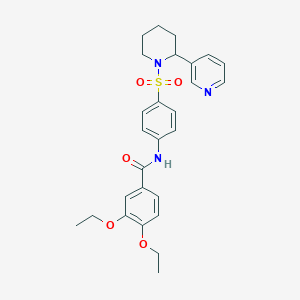
![5-bromo-2-chloro-N-[(2-methyl-1H-indol-5-yl)methyl]benzamide](/img/structure/B2372740.png)
